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Introduction
5-Carboxyfluorescein (5-FAM) is a highly popular green fluorescent dye widely utilized in

biological research, particularly in flow cytometry. It is an amine-reactive derivative of

fluorescein, available as a single isomer, which ensures greater consistency in labeling

compared to mixed isomers like FITC. 5-FAM covalently binds to primary amines on proteins,

such as antibodies, to form stable carboxamide bonds. This stability makes 5-FAM protein

conjugates robust enough for various applications, including immunofluorescent staining and

flow cytometry, without the risk of the dye leaching that can be observed with FITC.[1] With an

excitation maximum at approximately 490 nm and an emission maximum at around 515 nm, 5-
FAM is compatible with the standard 488 nm blue laser found in most flow cytometers.[2][3]

This document provides detailed application notes and protocols for the use of 5-FAM in flow

cytometry, aimed at researchers, scientists, and drug development professionals.
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Property 5-Carboxyfluorescein (5-FAM)

Excitation Maximum (Ex) ~490 nm[2][3]

Emission Maximum (Em) ~515 nm

Common Laser Line 488 nm

Common Filter 515/30 BP

Molecular Weight 376.3 g/mol

Reactive Form Succinimidyl Ester (SE)

Reactive Group Primary Amines

Bond Type Carboxamide

Antibody Labeling Recommendations
Parameter Recommendation

Optimal Antibody Concentration for Labeling 2-10 mg/mL

Reaction Buffer pH 8.3 - 9.0

Recommended Molar Ratio (Dye:Protein)

An optimal Fluorophore:Protein (F/P) ratio is

crucial for balancing signal intensity and

antibody functionality. For FITC, which is

spectrally similar to 5-FAM, an F/P ratio of 5 to

6:1 is often considered optimal for flow

cytometry. Over-labeling can lead to

fluorescence quenching and reduced antibody

activity.

Experimental Protocols
Protocol 1: Labeling of Antibodies with 5-FAM
Succinimidyl Ester (SE)
This protocol describes the conjugation of 5-FAM SE to a primary antibody for use in flow

cytometry.
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Materials:

Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

5-FAM Succinimidyl Ester (SE)

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

Antibody Preparation:

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be

exchanged into an amine-free buffer like PBS through dialysis or using a desalting column.

Adjust the antibody concentration to 2-10 mg/mL.

5-FAM SE Solution Preparation:

Immediately before use, dissolve the 5-FAM SE in anhydrous DMSO to a concentration of

10 mg/mL.

Conjugation Reaction:

In a microcentrifuge tube, add the desired amount of antibody.

Add the Reaction Buffer to adjust the pH to between 8.3 and 9.0.

Slowly add the calculated volume of 5-FAM SE solution to the antibody solution while

gently vortexing.

Incubate the reaction for 1-2 hours at room temperature in the dark.
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Purification of the Labeled Antibody:

Equilibrate a size-exclusion chromatography column with PBS (pH 7.2-7.4).

Apply the conjugation reaction mixture to the column to separate the labeled antibody from

the unreacted dye.

Collect the fractions containing the fluorescently labeled antibody.

Determination of Degree of Labeling (DOL) (Optional but Recommended):

Measure the absorbance of the purified conjugate at 280 nm (A280) and 493 nm (A493).

Calculate the protein concentration, correcting for the absorbance of 5-FAM at 280 nm

(Correction Factor for fluorescein is ~0.3).

Calculate the molar concentrations of the protein and the dye to determine the F/P ratio.

An optimal F/P ratio for flow cytometry is typically between 3 and 8.
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Caption: Workflow for labeling antibodies with 5-FAM SE.

Protocol 2: Cell Surface Staining with a 5-FAM
Conjugated Antibody
This protocol is for the immunofluorescent staining of cell surface antigens on a single-cell

suspension.

Materials:

Single-cell suspension (1 x 10^6 cells per sample)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

5-FAM conjugated primary antibody
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12 x 75 mm polystyrene tubes

Centrifuge

Flow cytometer

Procedure:

Cell Preparation:

Harvest cells and prepare a single-cell suspension.

Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-

400 x g for 5 minutes at 4°C.

Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in staining buffer.

Staining:

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each tube.

(Optional) Block Fc receptors by adding an Fc blocking reagent and incubating for 10-15

minutes at 4°C.

Add the predetermined optimal concentration of the 5-FAM conjugated primary antibody to

the cells.

Incubate for 20-30 minutes at 4°C in the dark.

Washing:

Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

Repeat the wash step.

Data Acquisition:
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Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Analyze the samples on a flow cytometer equipped with a 488 nm laser, collecting the

emission in the appropriate green channel (e.g., 515/30 BP filter).

Workflow for Cell Surface Staining

Cell Preparation
(Single-cell suspension, wash)

Fc Receptor Block
(Optional)

Staining
(Incubate with 5-FAM Ab)
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Caption: Workflow for cell surface staining with a 5-FAM antibody.

Protocol 3: Intracellular Staining with a 5-FAM
Conjugated Antibody
This protocol is for the detection of intracellular antigens. It requires fixation and

permeabilization of the cells.

Materials:
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Single-cell suspension (1 x 10^6 cells per sample)

Flow Cytometry Staining Buffer

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Saponin or 0.1% Triton X-100 in PBS)

5-FAM conjugated primary antibody

12 x 75 mm polystyrene tubes

Centrifuge

Flow cytometer

Procedure:

Cell Surface Staining (Optional):

If also staining for surface markers, perform this step first as described in Protocol 2.

Fixation:

Wash the cells once with PBS.

Resuspend the cell pellet in 100 µL of Fixation Buffer.

Incubate for 15-20 minutes at room temperature.

Wash the cells twice with Flow Cytometry Staining Buffer.

Permeabilization:

Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

Incubate for 10-15 minutes at room temperature.

Intracellular Staining:
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Add the predetermined optimal concentration of the 5-FAM conjugated primary antibody to

the permeabilized cells.

Incubate for 30 minutes at 4°C in the dark.

Washing:

Wash the cells twice with 2 mL of Permeabilization Buffer.

Data Acquisition:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Analyze the samples on a flow cytometer.

Workflow for Intracellular Staining
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Caption: Workflow for intracellular staining with a 5-FAM antibody.

Protocol 4: Apoptosis Detection using a FAM-Annexin V
Kit
This protocol describes the detection of apoptosis using a FAM-labeled Annexin V and a

viability dye like Propidium Iodide (PI).
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Materials:

Cell suspension (1-5 x 10^5 cells per sample)

FAM-Annexin V Apoptosis Detection Kit (containing FAM-Annexin V, Propidium Iodide, and

Binding Buffer)

Cold PBS

12 x 75 mm polystyrene tubes

Centrifuge

Flow cytometer

Procedure:

Cell Preparation:

Induce apoptosis in your cell line using a known method. Include a negative control of

untreated cells.

Collect 1-5 x 10^5 cells by centrifugation at 300-400 x g for 5 minutes.

Wash the cells once with 2 mL of cold PBS and centrifuge again.

Staining:

Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.

Add 5 µL of FAM-Annexin V and 5 µL of Propidium Iodide to the cell suspension.

Gently mix and incubate for 15-20 minutes at room temperature in the dark.

Data Acquisition:

After incubation, place the samples on ice and analyze immediately by flow cytometry.

Use a 488 nm laser for excitation.
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Detect FAM-Annexin V fluorescence in the green channel (e.g., FL1) and Propidium Iodide

fluorescence in the red channel (e.g., FL2 or FL3).
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Flow Cytometry Detection

Apoptotic Stimulus
(e.g., DNA damage, receptor binding)

Caspase Activation

Phosphatidylserine (PS)
Translocation to Outer Membrane

Loss of Membrane Integrity

FAM-Annexin V
(Binds to PS)

 binds to

Propidium Iodide (PI)
(Enters compromised membrane)

 allows entry of

Click to download full resolution via product page

Caption: Apoptotic pathway and detection with FAM-Annexin V and PI.

Concluding Remarks
5-FAM is a versatile and reliable green fluorescent dye for a wide range of flow cytometry

applications. Its stable conjugation chemistry and bright fluorescence make it an excellent
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choice for immunophenotyping, intracellular staining, and apoptosis detection. By following the

detailed protocols and understanding the principles outlined in these application notes,

researchers can effectively utilize 5-FAM to generate high-quality, reproducible flow cytometry

data. For optimal results, it is always recommended to titrate antibodies and optimize staining

conditions for each specific cell type and experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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